N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
Description
This compound is a thiazole-based acetamide derivative with a substituted phenylurea moiety. Its structure includes a 2-methoxy-5-methylphenyl group linked via an acetamide bridge to a thiazol-4-yl ring, further substituted by a 3-(p-tolyl)ureido group. Structural analogs in the evidence highlight its relevance in targeting enzymes or receptors through hydrogen bonding (via urea and acetamide groups) and hydrophobic interactions (via aryl substituents) .
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-4-7-15(8-5-13)22-20(27)25-21-23-16(12-29-21)11-19(26)24-17-10-14(2)6-9-18(17)28-3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLSUOGUSDHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a urea linkage, and various aromatic substituents, which contribute to its unique properties. The synthesis typically involves:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides under basic conditions.
- Urea Formation : The urea linkage is synthesized by reacting an amine with an isocyanate.
- Coupling Reactions : The final product is formed by coupling the thiazole derivative with the urea compound using coupling reagents like EDCI in the presence of a base.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties.
Anticancer Activity
Recent studies have highlighted the compound's potent cytotoxic effects against cancer cell lines. For instance, one study reported IC50 values significantly lower than those of established chemotherapeutics, indicating strong anti-tumor activity:
The mechanism of action appears to involve inhibition of cell migration and induction of apoptosis in HepG2 cells, alongside G2/M phase cell cycle arrest.
The compound's mechanism of action involves several pathways:
- Cell Cycle Arrest : Studies show that increasing concentrations lead to a significant reduction in G2/M-phase cells, suggesting effective blockade at this checkpoint.
- Apoptosis Induction : The compound has been shown to trigger early-stage apoptosis in cancer cells through various signaling pathways.
- Target Interaction : Molecular modeling suggests that the compound binds effectively to specific cellular targets such as IGF1R, inhibiting its activity and thus affecting downstream signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several case studies have investigated the biological effects of similar thiazole derivatives, providing insights into structure-activity relationships:
-
Cytotoxicity Studies : Compounds with similar structural motifs demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting selectivity towards liver cancer cells.
- A study found that derivatives with specific substitutions on the thiazole ring displayed enhanced cytotoxicity compared to unsubstituted analogs.
- Antimicrobial Activity : Beyond anticancer properties, some derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with four analogs from the evidence, focusing on substituents, molecular weight, and reported activities.
*Calculated based on formula C₂₁H₂₃N₄O₃S.
Analysis of Substituent Impact
- Thiazole vs. Triazole/Thiadiazole : The target compound’s thiazole core (vs. triazole in or thiadiazole in ) may enhance π-π stacking with aromatic residues in biological targets. Thiadiazoles (e.g., ) often exhibit higher metabolic stability but reduced solubility.
- Ureido vs.
- Aryl Substituents : The 2-methoxy-5-methylphenyl group offers balanced lipophilicity and steric bulk, contrasting with the 4-fluorophenyl in (electron-withdrawing) or ethoxyphenyl in (longer alkyl chain).
Critical Research Findings and Gaps
- Structural Advantages : The target compound’s combination of urea and methoxy-methylphenyl groups may optimize both target binding and membrane permeability.
- Unresolved Questions: No direct pharmacological data (e.g., IC₅₀, MIC) are available for the target compound in the evidence. Comparative toxicity or metabolic stability studies are also absent.
- Recommendations : Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) and microbial strains to validate hypotheses derived from structural analogs.
Preparation Methods
Hantzsch Thiazole Formation
The 2-aminothiazole scaffold is synthesized via cyclization of α-haloketones with thiourea. For example:
- Substrate preparation :
- p-Tolyl isocyanate reacts with 2-bromoacetophenone to form α-bromo-p-tolylacetophenone.
- Cyclization :
Optimization :
- Solvent : Ethanol (95%) achieves >90% yield.
- Base : Inorganic bases (e.g., Na2CO3) minimize side reactions compared to triethylamine.
Ureido Functionalization
Isocyanate Coupling
The 2-aminothiazole intermediate reacts with p-tolyl isocyanate to form the ureido group:
Challenges :
- Moisture-sensitive intermediates require anhydrous conditions.
- Excess isocyanate leads to bis-urea byproducts; stoichiometric control is critical.
Acetamide Side Chain Installation
Carboxylic Acid Activation
2-(Thiazol-4-yl)acetic acid is activated as an acid chloride:
Amide Coupling
The acid chloride reacts with 2-methoxy-5-methylaniline:
- Coupling agents :
- Solvents :
Comparative Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 0 | 82 |
| HATU | THF | RT | 88 |
| DCC | DCM | RT | 75 |
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR :
- δ 8.21 (s, 1H, thiazole-H), δ 7.45 (d, J=8.2 Hz, 2H, p-tolyl), δ 6.92 (s, 1H, aniline-H).
- LC-MS :
Process Optimization and Scalability
Antioxidant Stabilization
Solvent Recycling
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including:
- Thiazole ring formation : Reacting 2-amino-thiazole intermediates with chloroacetyl derivatives under inert atmospheres (argon/nitrogen) .
- Urea coupling : Using isocyanate derivatives or carbodiimide-mediated reactions, as seen in analogous acetamide syntheses (e.g., refluxing with triethylamine in ethanol) .
- Purification : Recrystallization from ethanol or ethyl acetate and solvent extraction (e.g., Na₂SO₄ drying for azide intermediates) . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratios for coupling) and monitoring via TLC (hexane:ethyl acetate, 9:1) .
Q. How is reaction progress monitored during synthesis?
- TLC : Employed with hexane:ethyl acetate (9:1) or similar solvent systems to track intermediates .
- HPLC : Used for purity assessment, especially for polar derivatives (C18 columns, acetonitrile/water gradients) .
- Spectroscopic checks : IR for urea NH stretches (~1667 cm⁻¹) and NMR for aromatic proton integration .
Q. What spectroscopic techniques confirm the compound’s structure?
- IR spectroscopy : Identifies urea NH (3468–3509 cm⁻¹) and carbonyl (1667 cm⁻¹) groups .
- ¹H/¹³C NMR : Aromatic protons (δ 6.9–7.5 ppm), methoxy groups (δ 3.8 ppm), and acetamide CH₃ (δ 2.1–2.3 ppm) .
- Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]⁺ peaks) .
Advanced Research Questions
Q. How are contradictions in spectroscopic data resolved during structural validation?
- Cross-validation : Combine NMR (e.g., DEPT for carbon types), IR, and HRMS to confirm functional groups .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- X-ray crystallography : Resolve ambiguities via SHELXL refinement (e.g., handling twinning with HKLF5) .
Q. What computational methods predict biological activity and selectivity?
- Molecular docking : Use AutoDock Vina to assess binding to targets (e.g., TLR4 or kinase domains) .
- QSAR models : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
- MD simulations : Evaluate stability of ligand-protein complexes (e.g., 100-ns trajectories in GROMACS) .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Substituent variation : Modify thiazole (e.g., methyl→CF₃) or urea (p-tolyl→4-Cl-phenyl) groups .
- Biological assays : Test against target enzymes/cell lines (e.g., IC₅₀ determination via MTT assays) .
- Data analysis : Use ANOVA to identify statistically significant activity trends (p < 0.05) .
Q. How can low yields in coupling reactions be addressed?
- Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings .
- Solvent optimization : Replace ethanol with DMF for better solubility of aromatic intermediates .
- Temperature control : Lower reaction temperatures (0–5°C) to reduce side reactions in sensitive steps .
Q. What crystallographic methods validate the compound’s conformation?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
- Refinement : SHELXL for least-squares minimization, addressing disorders via PART instructions .
- Validation tools : Check CIF files with PLATON for missed symmetry or solvent voids .
Methodological Considerations
Q. How are purification techniques selected for intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
